molecular formula C15H10ClF3O3 B8124977 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid

Cat. No.: B8124977
M. Wt: 330.68 g/mol
InChI Key: UFBOPTNTHMRSGW-UHFFFAOYSA-N
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Description

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorinated and trifluoromethylated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid typically involves the etherification of 4-chloro-3-(trifluoromethyl)phenol with a suitable benzoic acid derivative. One common method includes the use of a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent. The reaction is carried out at elevated temperatures, typically between 130-175°C, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid is unique due to the combination of its chlorinated and trifluoromethylated phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

4-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c16-13-6-5-11(7-12(13)15(17,18)19)22-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOPTNTHMRSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-{[4-chloro-3-(trifluoromethyl)phenoxy]methyl}benzoate (Preparation 17, 350 mg, 0.98 mmol) in methanol (8.0 mL) was added water (2 mL) followed by sodium hydroxide (400 mg, 9.8 mmol). The reaction mixture was heated to 55° C. for 3 hours, then cooled and diluted with EtOAc (50 mL) and 2M HCl (50 mL). The aqueous layer was separated and washed with EtOAc (2×50 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to yield a white solid as the title compound (276 mg, 86%).
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
86%

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